Methyl 2,6-diethylbenzoate
Description
Methyl 2,6-diethylbenzoate is a benzoate ester derivative characterized by two ethyl substituents at the 2- and 6-positions of the aromatic ring and a methoxycarbonyl group at the 1-position. This article compares this compound with structurally similar compounds, leveraging data from the provided evidence to infer trends and distinctions.
Properties
CAS No. |
15012-37-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 2,6-diethylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-9-7-6-8-10(5-2)11(9)12(13)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
RIASASYDPUILME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on benzoate esters with substituents at the 2- and 6-positions, highlighting key differences in molecular weight, stability, and functional group interactions.
Table 1: Substituent Effects on Key Properties
Key Observations
Substituent Influence on Molecular Weight :
- Hydroxyl and methyl groups (e.g., Methyl 2,6-dihydroxybenzoate, 168.148 g/mol ) result in lower molecular weights compared to halogenated analogs (e.g., Methyl 3,5-dichloro-2,6-dimethoxybenzoate, 265.093 g/mol ).
- Ethyl substituents (hypothetical in methyl 2,6-diethylbenzoate) would likely increase molar mass further, enhancing hydrophobicity and steric effects.
Stability and Reactivity: Ethyl 2,6-dimethoxybenzoate decomposes into CO and CO₂ when exposed to strong oxidizers , suggesting methoxy groups may reduce stability under oxidative conditions.
Structural and Crystallographic Insights :
- Methyl 2,6-bis[(5-bromo-4,6-dimethoxy-pyrimidin-2-yl)oxy]benzoate forms layered crystal structures via Br–Br and Br–O interactions , highlighting how bulky substituents influence packing.
- Diethyl groups (if present) would likely disrupt such interactions due to increased steric hindrance.
Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
